molecular formula C5H10ClF2N B1395077 3,3-Difluorocyclopentanamine hydrochloride CAS No. 939398-48-8

3,3-Difluorocyclopentanamine hydrochloride

Cat. No.: B1395077
CAS No.: 939398-48-8
M. Wt: 157.59 g/mol
InChI Key: IIUHMNFTPGBLCX-UHFFFAOYSA-N
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Description

3,3-Difluorocyclopentanamine hydrochloride is an organic compound with the chemical formula C5H10ClF2N. It is a derivative of cyclopentanamine, where two hydrogen atoms on the cyclopentane ring are replaced by fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclopentanamine hydrochloride typically involves the fluorination of cyclopentanamine. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by reductive amination to form the amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclopentanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluorocyclopentanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclopentanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluorocyclopentanamine hydrochloride is unique due to its dual fluorine substitution, which imparts distinct chemical and biological properties. The presence of the amine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

3,3-Difluorocyclopentanamine hydrochloride, also referred to as (S)-3,3-difluorocyclopentanamine hydrochloride, is a fluorinated amine compound with significant potential in various scientific and pharmaceutical applications. Its unique structure, characterized by a cyclopentane ring with two fluorine atoms and an amine group, enhances its biological activity and interaction with molecular targets.

The synthesis of this compound typically involves several key steps:

  • Fluorination of Cyclopentanone : Cyclopentanone is fluorinated to introduce fluorine atoms at the 3-position.
  • Reductive Amination : The fluorinated cyclopentanone undergoes reductive amination to incorporate the amine group.
  • Formation of Hydrochloride Salt : The resulting amine is converted to its hydrochloride form by treatment with hydrochloric acid.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity, making it a potent candidate for drug development.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Protein-Ligand Interactions : It interacts with proteins, influencing various biological processes and signaling pathways.

Research Findings

Recent studies have focused on the compound's pharmacological properties and potential therapeutic applications. Key findings include:

  • Inhibition Studies : Research indicates that this compound exhibits significant inhibition against certain target enzymes, making it a candidate for further investigation in drug design .
  • Binding Affinity : Interaction studies reveal that the compound has a high binding affinity for specific biological targets, which is crucial for its effectiveness as a pharmaceutical agent .

Case Studies

Several case studies have highlighted the practical applications and biological effects of this compound:

  • Enzyme Inhibition Assays : In vitro studies demonstrated that this compound significantly inhibits enzyme activity in metabolic pathways related to drug metabolism.
  • Pharmacokinetic Studies : Preclinical assessments indicated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological ActivityNotable Features
3,3-Difluorocyclopentanamine HClAmine with FluorineEnzyme inhibitionHigh binding affinity
3,3-DifluorocyclopentanoneKetoneLess active than aminePrecursor in synthesis
CyclopentanamineNon-fluorinated amineLower potencyLacks enhanced reactivity

Properties

IUPAC Name

3,3-difluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUHMNFTPGBLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939398-48-8
Record name 3,3-difluorocyclopentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzyl 3,3-difluorocyclopentylcarbamate (1.5 g, 5.88 mmol) in 6N HCl (6 mL) was heated at 100° C. for 20 h. After the reaction mixture was cooled to rt, the brown solution was extracted with Et2O (2×2 mL) to remove unreacted starting material and toluene. The aqueous phase was dried in the speed vac with heating to give 3,3-difluorocyclopentanamine hydrochloride as a light brown solid (0.79 g, 85% yield). 1H NMR (MeOD-d4, 400 MHz): 4.79 (m, 1H), 2.62 (m, 1H), 2.32 (m, 2H), 2.18 (m, 2H), 1.87 (m, 1H). 13C NMR (MeOD-d4, 400 MHz): 131.4 (t), 41.0 (t), 34.8 (t), 28.9. 19F NMR (MeOD-d4, with CFCl3 as standard, 400 MHz): −93.0 (m, 2F). LC/MS: [M+H]=121.9.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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